8-Oxodeoxycoformycin

Description

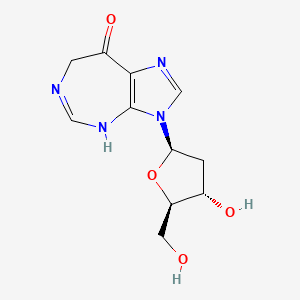

Structure

3D Structure

Properties

Molecular Formula |

C11H14N4O4 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydroimidazo[4,5-d][1,3]diazepin-8-one |

InChI |

InChI=1S/C11H14N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-6,8-9,16-17H,1-3H2,(H,12,13)/t6-,8+,9+/m0/s1 |

InChI Key |

PNAAOYLIDNSLKV-NBEYISGCSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2NC=NCC3=O)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NCC3=O)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC=NCC3=O)CO)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathway Elucidation

Identification of Natural Sources and Producing Organisms

The discovery of 8-Oxodeoxycoformycin is intrinsically linked to the study of coformycin (B1669288) and its derivatives, powerful inhibitors of adenosine (B11128) deaminase with applications in cancer therapy.

The primary and most well-characterized source of this compound is microbial. It is not typically accumulated as a final product but rather serves as a transient intermediate in the biosynthesis of coformycin and 2'-deoxycoformycin (B8070352).

Initial studies identified the bacterium Streptomyces antibioticus as a producer of coformycin and its deoxy analog. asm.org Subsequent research on Streptomyces kaniharaensis, a producer of the related C-nucleoside antibiotic formycin A, also revealed the presence of a gene cluster responsible for coformycin biosynthesis. nih.govfrontiersin.org This has solidified the role of Streptomyces species as the principal microbial producers of the metabolic pathway that generates this compound. Further investigations have also implicated Micromonospora haikouensis and Streptomyces citricolor as producers of coformycin, suggesting the pathway, and therefore the intermediate this compound, is present in these actinomycetes as well. asm.org

Table 1: Microbial Sources of the this compound Biosynthetic Pathway

| Microbial Genus | Species | Associated Final Product(s) |

| Streptomyces | antibioticus | Coformycin, 2'-Deoxycoformycin |

| Streptomyces | kaniharaensis | Coformycin, Formycin A |

| Micromonospora | haikouensis | Coformycin, Aristeromycin |

| Streptomyces | citricolor | Coformycin |

While microbial sources are well-established, the detection of this compound in eukaryotic organisms is a more recent and less characterized finding. Metabolomic studies have identified this compound in association with certain fungi and plants, although its specific biological role and biosynthetic origin within these organisms remain largely unknown.

One notable instance is its detection in the context of ectomycorrhizal fungi (EcMF), which form symbiotic relationships with the roots of many plant species. asm.org The presence of this compound was noted in metabolomic profiles of environments containing these fungi, though it is unclear if the compound is produced by the fungi, the plant partner, or is a result of their interaction. asm.org

The compound has also been identified in the carnivorous plant Drosera rotundifolia, commonly known as the round-leaved sundew. nih.gov This plant is known for its ability to digest insects to supplement its nutrient intake in poor soil conditions. The presence of this compound in this plant is intriguing, but its function, whether as a defense compound, a metabolic byproduct, or having another role, has not been elucidated.

Microbial Origin Investigations

Precursor Tracing and Metabolic Pathway Mapping

The biosynthetic pathway to this compound is a branch off the primary metabolic pathway of L-histidine biosynthesis, showcasing an elegant example of metabolic diversification.

Early investigations into the biosynthesis of the related compound 2'-deoxycoformycin in Streptomyces antibioticus utilized in vivo isotopic labeling experiments. These studies were crucial in establishing the building blocks of the unusual 1,3-diazepine ring system. It was demonstrated that the C1 of ribose is incorporated into the methylene (B1212753) group at C7 of the diazepine (B8756704) ring. utexas.edu This finding was significant as it ruled out a direct conversion from purine (B94841) precursors like inosine (B1671953). utexas.edu

The enzymatic steps leading to and from this compound have been characterized through the in vitro reconstitution of the coformycin biosynthetic pathway. nih.gov The key intermediate leading to the formation of the 8-oxo group is actually the phosphorylated form, 8-ketocoformycin-5'-monophosphate. nih.govnih.gov

The formation of this crucial intermediate is catalyzed by the enzyme CofB . nih.govnih.gov CofB is a homolog of succinylaminoimidazolecarboxamide ribotide (SAICAR) synthetase, an enzyme involved in purine biosynthesis. nih.gov It catalyzes the cyclization of a shared branch point intermediate from the L-histidine pathway. This reaction is proposed to proceed through a Dieckmann cyclization followed by a retro-aldol elimination. nih.govnih.gov

The product of the CofB-catalyzed reaction, 8-ketocoformycin-5'-monophosphate, is the direct precursor to the structural feature of this compound. The subsequent step involves the reduction of the 8-keto group. This reduction is catalyzed by an NADPH-dependent dehydrogenase, CofA . nih.govnih.gov This enzyme stereospecifically reduces the keto group to a hydroxyl group with an R configuration at the C-8 position. asm.org The final steps to produce coformycin involve dephosphorylation. nih.govnih.gov

Table 2: Key Enzymes in the Biosynthesis of 8-Oxo-intermediates

| Enzyme | Gene | Function | Substrate | Product |

| CofB | cofB | Catalyzes the cyclization to form the 1,3-diazepine ring with an 8-oxo group. | Shared intermediate from L-histidine pathway | 8-ketocoformycin-5'-monophosphate |

| CofA | cofA | Catalyzes the NADPH-dependent reduction of the 8-keto group. | 8-ketocoformycin-5'-monophosphate | Precursor to Coformycin |

Isotopic Labeling Studies

Genetic Basis of Biosynthesis

The genetic blueprint for the biosynthesis of this compound is encoded within a dedicated gene cluster. The identification and characterization of this cluster have been pivotal in understanding the complete biosynthetic pathway.

In Streptomyces kaniharaensis, the genes responsible for coformycin biosynthesis are located in a cluster referred to as the 'cof' cluster. nih.gov This cluster is notably found adjacent to the gene cluster for formycin A biosynthesis, which is not unexpected as the two compounds are often co-produced. frontiersin.orgnih.gov

The key genes within this cluster that are directly involved in the steps concerning this compound are cofB and cofA. nih.gov The cofB gene encodes the SAICAR synthetase homolog that forms the 8-oxo intermediate, and the cofA gene encodes the NADPH-dependent dehydrogenase that reduces it. The co-localization of these genes provides strong evidence for their coordinated role in the biosynthetic pathway. Similar gene clusters for coformycin and the related compound pentostatin (B1679546) have been identified in other actinomycetes, highlighting a conserved genetic strategy for the production of these adenosine deaminase inhibitors. asm.org

Gene Cluster Identification and Analysisosti.gov

The biosynthesis of this compound is intrinsically linked to the gene clusters responsible for the production of the final metabolites, coformycin and pentostatin. The identification and analysis of these clusters have provided significant insights into the enzymatic machinery required for its formation.

A key breakthrough was the identification of the coformycin (cof) biosynthetic gene cluster in Streptomyces kaniharaensis. nih.gov This discovery was crucial for understanding the genetic basis for the formation of the characteristic 1,3-diazepine nucleobase. In vitro reconstitution of the pathway confirmed that it shares early intermediates with L-histidine biosynthesis. nih.gov Analysis of the cof cluster revealed several key genes whose products are directly or indirectly involved in the synthesis of the 8-oxo intermediate. Similarly, the biosynthetic gene cluster for pentostatin has been identified in Streptomyces antibioticus. mdpi.com

The table below details the genes identified within the coformycin (cof) gene cluster of Streptomyces kaniharaensis and their putative functions, which are essential for the production of the 8-oxo intermediate scaffold. nih.gov

| Gene | Putative Function | Role in Biosynthesis |

| CofA | NADPH-dependent dehydrogenase | Catalyzes the reduction of the 8-keto group to a hydroxyl group, a key final step. nih.gov |

| CofB | SAICAR synthetase homolog | Catalyzes the committed step into the pathway, forming 8-ketocoformycin-5'-monophosphate from a shared intermediate with the L-histidine pathway. nih.gov |

The organization of these genes into a cluster allows for their coordinated expression, ensuring the efficient production of the biosynthetic pathway's intermediates and final products.

Transcriptional Regulation in Producing Organisms

The production of this compound as an intermediate in antibiotic biosynthesis is tightly controlled at the transcriptional level within the producing organisms, primarily Streptomyces. nih.govmdpi.com The regulation of secondary metabolite gene expression in these bacteria is a complex process, designed to integrate environmental signals with developmental and metabolic states. nih.govresearchgate.net

At the core of this regulation are transcription factors (TFs), proteins that bind to specific DNA sequences to either activate or repress the transcription of genes. nih.gov Many biosynthetic gene clusters (BGCs), including those for coformycin and pentostatin, contain their own cluster-situated regulators (CSRs). mdpi.com A prominent family of these CSRs is the Streptomyces antibiotic regulatory protein (SARP) family, which typically acts as activators for the biosynthetic genes within their respective clusters. mdpi.com

The expression of these BGCs is also influenced by global regulatory networks that respond to a variety of stimuli, such as nutrient availability. mdpi.com This ensures that the production of secondary metabolites, which is often energetically demanding, is coordinated with the primary metabolism and growth phase of the organism. researchgate.net

A specific regulatory mechanism has been proposed for the coformycin pathway that directly impacts the metabolic flux towards its intermediates. The enzyme CofB, which catalyzes the entry step into coformycin biosynthesis, is activated by adenosine triphosphate (ATP). nih.gov Interestingly, this activation does not appear to involve a phosphorylation or adenylation of the intermediate. nih.gov It is hypothesized that this ATP-dependent activation serves as a regulatory checkpoint, helping to control the partitioning of metabolic resources between the primary L-histidine pathway and the secondary coformycin pathway. nih.gov This type of regulation highlights the sophisticated mechanisms that have evolved in Streptomyces to control the synthesis of complex natural products like this compound and its derivatives.

Chemical Synthesis and Analog Derivatization Strategies

Total Synthesis Approaches to 8-Oxodeoxycoformycin

The total synthesis of this compound, a complex nucleoside analog, is a significant challenge in organic chemistry. Its structure, which includes a unique diazepine (B8756704) ring and multiple chiral centers, requires precise and controlled synthetic routes.

The biosynthesis of the related compounds 2'-deoxycoformycin (B8070352) (dCF) and coformycin (B1669288) (CoF) provides insight into potential synthetic pathways. In Streptomyces antibioticus, 8-ketodeoxycoformycin (B1203708) (8-KetodCF) and 8-ketocoformycin (8-ketoCoF) have been identified as key intermediates. nih.gov An enzyme isolated from this organism catalyzes the reduction of these 8-keto intermediates to dCF and CoF, respectively. nih.gov This reduction occurs at the nucleoside level and does not require ATP for phosphorylation. nih.gov The process is dependent on NADPH as a cofactor. nih.gov

This biological pathway suggests a synthetic strategy where the final step is the reduction of an 8-keto precursor. The enzymatic process demonstrates high efficiency and specificity.

| Intermediate | Product | Enzyme Cofactor | Apparent K_m (µM) | Source Organism |

| 8-ketodeoxycoformycin | 2'-deoxycoformycin | NADPH | 250 | Streptomyces antibioticus |

| 8-ketocoformycin | Coformycin | NADPH | 150 | Streptomyces antibioticus |

This table summarizes the kinetic parameters of the reductase enzyme from S. antibioticus that converts 8-keto intermediates to their final products. nih.gov

Achieving the correct stereochemistry is critical in the synthesis of this compound and its analogs. The biological activity of these molecules is highly dependent on their three-dimensional structure.

The reductase enzyme from Streptomyces antibioticus provides a model of perfect stereoselectivity. It specifically reduces the 8-keto group of the intermediates to a hydroxyl group with an R configuration at the C-8 position. nih.gov This is the same stereochemical configuration found in the naturally occurring dCF and CoF. nih.gov Furthermore, the enzyme demonstrates stereospecificity for the NADPH cofactor, transferring the pro-S hydrogen from the C-4 position of NADPH to the substrate. nih.gov Synthetic strategies often aim to replicate this level of control through the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of key reactions. rsc.org

Multistep Synthetic Routes

Synthetic Access to 8-Oxoadenine Derivatives

The 8-oxoadenine core is a fundamental component of this class of compounds. Efficiently synthesizing this heterocyclic system and its derivatives is crucial for developing new analogs. A common and effective method starts from 8-bromo-2'-deoxyadenosine (B120125). conicet.gov.armdpi.com One approach involves the substitution of the bromide at the C8 position with a benzyloxy group, followed by hydrogenolysis to yield the 8-oxo product. mdpi.com An alternative, high-yield method is a one-pot reaction where 8-bromo-2'-deoxyadenosine is treated with 2-mercaptoethanol (B42355) and triethylamine (B128534) in an aqueous solution, producing 8-oxo-7,8-dihydro-2'-deoxyadenosine in yields as high as 93–95%. conicet.gov.ar

| Starting Material | Key Reagents | Product | Reported Yield |

| 8-bromo-2'-deoxyadenosine | 1. Sodium benzylate 2. Catalytic Hydrogenation (Pd/C) | 8-oxo-7,8-dihydro-2'-deoxyadenosine | 70% |

| 8-bromo-2'-deoxyadenosine | 2-mercaptoethanol, Triethylamine (TEA) | 8-oxo-7,8-dihydro-2'-deoxyadenosine | 93-95% |

This table compares two synthetic routes for the preparation of the 8-oxoadenine core structure. conicet.gov.armdpi.com

Modification at the N(9)-position of the 8-oxoadenine ring is a widely explored strategy for creating analogs with tailored properties, such as enhanced solubility or specific biological activities. researchgate.netnih.gov Alkylation of the N(9)-position is a common functionalization reaction. acs.orgresearchgate.net For example, various substituents have been introduced by reacting the 8-oxoadenine core with appropriate alkyl or benzyl (B1604629) halides in the presence of a base like potassium carbonate. acs.orgacs.org

Researchers have synthesized series of 8-oxoadenines with different tertiary amines at the N(9)-position to improve water solubility and tune activity. researchgate.netnih.gov The length and nature of the alkyl linker connecting the heterocycle to the N(9)-position can significantly influence the resulting compound's properties. acs.org Studies have shown that linkers of 4 to 6 carbons at the N-9 position can be optimal for inducing certain biological responses. acs.org

Altering the sugar component of the nucleoside is another key strategy for derivatization. Modifications to the ribose or deoxyribose ring can impact the compound's stability, conformation, and interaction with biological targets. For instance, to incorporate the modified nucleoside into oligonucleotides, the 7,8-dihydro-8-oxoadenosine derivative can be chemically altered. csic.es This includes standard transformations such as the addition of a dimethoxytrityl (DMTr) protecting group at the 5'-hydroxyl position and phosphitylation at the 3'-hydroxyl position to create a phosphoramidite (B1245037) building block suitable for automated DNA synthesis. csic.es Other reported modifications include the introduction of a 2'-fluoro (2'-F) group. google.com

Functionalization at Nucleobase Positions (e.g., N(9)-position)

Development of Novel Synthetic Methodologies

Continual refinement of synthetic methods aims to improve efficiency, yield, and environmental sustainability. mdpi.com The development of a facile, one-pot synthesis of 8-oxo-adenine derivatives in water is a significant advancement. conicet.gov.ar This method, which uses 2-mercaptoethanol and triethylamine to convert 8-bromo-adenosine derivatives, avoids harsh conditions and simplifies the purification process, offering a more efficient route compared to older two-step procedures. conicet.gov.ar

Researchers have also systematically evaluated different synthetic strategies to determine the most efficient pathway for producing 9-substituted 8-oxoadenines. researchgate.net One study compared three primary routes:

Bromination of adenine (B156593) → N-9 alkylation → Hydrolysis

Bromination of adenine → Hydrolysis → N-9 functionalization

N-9 alkylation of adenine → Halogenation → Hydrolysis

The study concluded that the third strategy—functionalizing the N-9 position first, followed by halogenation and hydrolysis—was the most efficient, provided the N-9 substituent is stable under the bromination conditions. researchgate.net Such methodological investigations are crucial for the large-scale and cost-effective production of these complex molecules.

Chemoenzymatic Synthesis Techniques

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts, such as enzymes, in conjunction with traditional organic chemistry methods to create complex molecules like this compound. This approach is particularly advantageous for the synthesis of nucleoside analogs, where achieving correct stereochemistry and regioselectivity can be challenging through purely chemical routes. mdpi.comresearchgate.net

Enzymatic synthesis is recognized as a highly selective and efficient alternative to conventional chemical methods for producing nucleoside analogs. mdpi.com Key enzymes in this field include nucleoside phosphorylases (NPs) and N-deoxyribosyltransferases (NDTs), which catalyze the transfer of sugar moieties to nucleobases. researchgate.net For instance, the biotransformation method, which uses enzymes from organisms, is noted for its simple processes, use of fewer organic reagents, and mild reaction conditions, making it an environmentally favorable option. nih.gov

Research into the biosynthesis of coformycin in Streptomyces kaniharaensis has provided a blueprint for potential chemoenzymatic strategies. The biosynthetic pathway has been reconstituted in vitro, revealing the specific enzymes involved. A key step is the CofB-catalyzed cyclization of an intermediate derived from the L-histidine pathway to form the characteristic seven-membered diazepine ring of the coformycin family. This is followed by a reduction of the oxo-intermediate catalyzed by the CofA enzyme in the presence of NADPH. nih.gov Harnessing these specific enzymes, or engineered variants, could allow for the targeted synthesis of this compound from advanced intermediates.

Below is a table summarizing enzymes and their potential roles in the synthesis of this compound and its analogs.

| Enzyme Class | Specific Enzyme Example | Potential Application in Synthesis | Reference |

| Cyclase | CofB | Catalyzes the formation of the 1,3-diazepine ring core. | nih.gov |

| Dehydrogenase | CofA | Reduction of the 8-oxo group to a hydroxyl, if needed for analog creation. | nih.gov |

| Nucleoside Phosphorylases | Purine (B94841) Nucleoside Phosphorylase (PNP) | Transfer of a deoxyribose sugar moiety to the 8-oxocoformycin aglycone. | researchgate.net |

| Lipase | Candida antarctica lipase | Regioselective protection/deprotection of hydroxyl groups on the deoxyribose sugar. | thegoodscentscompany.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve safety and efficiency. The synthesis of nucleoside analogs like this compound is well-suited for the application of these principles, particularly through the use of biocatalysis.

Enzymatic methods are inherently "greener" than many traditional chemical processes. mdpi.comnih.gov They typically occur in aqueous media under mild temperature and pH conditions, reducing the need for harsh solvents and high energy input. researchgate.netrsc.org The high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and less waste generation, which are core tenets of green chemistry. mdpi.comnih.gov

A key advantage of biocatalysis in this context is the reduction of complex protection-deprotection steps that are common in chemical nucleoside synthesis. nih.gov These steps often involve toxic reagents and generate significant waste. By using enzymes that act on specific positions of the molecule, these steps can be circumvented, streamlining the synthesis and improving its environmental profile.

The table below outlines several green chemistry principles and their application in the synthesis of nucleoside analogs, which are relevant to this compound.

| Green Chemistry Principle | Application in Nucleoside Analog Synthesis | Reference |

| Waste Prevention | Enzymatic reactions are highly selective, reducing byproduct formation and waste. | mdpi.comnih.gov |

| Atom Economy | Transglycosylation reactions catalyzed by phosphorylases maximize the incorporation of starting materials into the final product. | mdpi.comresearchgate.net |

| Safer Solvents & Auxiliaries | Biocatalytic reactions are often performed in water, a benign solvent. Some processes have been developed in greener organic solvents like tert-amyl alcohol. | nih.govrsc.org |

| Design for Energy Efficiency | Enzymatic reactions proceed at ambient or near-ambient temperatures and pressures, lowering energy consumption. | rsc.org |

| Use of Catalysis | Enzymes are highly efficient and biodegradable catalysts. | researchgate.net |

| Reduce Derivatives | Regio- and stereoselective enzymes can eliminate the need for protective group chemistry. | nih.gov |

Combinatorial Synthesis for Analog Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is essential for discovering new drug leads and optimizing their activity. paperdigest.orgacs.org This approach is particularly valuable for creating derivatives of a lead compound like this compound to explore structure-activity relationships.

Solid-phase synthesis is a cornerstone of combinatorial chemistry, where a starting molecule is attached to an insoluble resin support. Reagents are then added in solution, and after the reaction, excess reagents and byproducts are easily washed away. This allows for the use of excess reagents to drive reactions to completion and simplifies purification. d-nb.info This technique has been successfully applied to the synthesis of oligonucleotides containing modified bases like 7-hydro-8-oxo-2'-deoxyguanosine, demonstrating its utility for complex nucleoside structures. nih.gov

Using this strategy, a library of this compound analogs could be generated by attaching a suitable precursor to a solid support and then reacting it with a diverse set of building blocks. For example, different functional groups could be introduced at various positions on the purine-like ring or the deoxyribose sugar. Research has already demonstrated the synthesis of N3-substituted coformycin aglycon analogues and 5'-methylthio coformycins, highlighting the feasibility of modifying the coformycin scaffold to produce potent and selective inhibitors. acs.orgresearchgate.net

The general workflow for a combinatorial synthesis of this compound analogs is outlined below.

| Step | Description | Technique |

| 1. Anchor | Covalently attach a precursor of this compound to a solid-phase resin via a suitable linker. | Solid-Phase Synthesis |

| 2. Diversify | Systematically react the resin-bound precursor with a library of diverse chemical building blocks to modify specific positions (e.g., on the diazepine ring or sugar). | Parallel Synthesis |

| 3. Cleave | Release the final analog compounds from the resin support. | Chemical Cleavage |

| 4. Screen | Test the library of purified analogs for biological activity in high-throughput screening assays. | HTS Assays |

This combinatorial approach enables the efficient exploration of the chemical space around the core this compound structure, accelerating the identification of analogs with improved therapeutic properties.

Molecular Interactions and Enzymatic Target Studies

Investigation of Enzyme-Ligand Binding Mechanisms

The interaction between an enzyme and a ligand, such as an inhibitor, is fundamental to understanding its mechanism of action. For 8-Oxodeoxycoformycin, these investigations reveal a highly specific and potent interaction with its target enzyme. The binding process can be understood through models like induced fit, where the ligand's presence causes a conformational change in the enzyme, or conformational selection, where the enzyme already exists in various conformations and the ligand selects the most compatible one. semanticscholar.orgresearchgate.net

Determination of Binding Affinities

The binding affinity of this compound for adenosine (B11128) deaminase (ADA) has been quantified through kinetic studies. The dissociation constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a key metric. For this compound (referred to as 8-ketodeoxycoformycin (B1203708) in some studies), the Ki value for its competitive inhibition of calf intestine adenosine deaminase is reported to be 43 µM. nih.gov This indicates a strong interaction, although significantly less potent than its close analog, deoxycoformycin. nih.gov

Reversible and Irreversible Inhibition Studies

This compound acts as a reversible competitive inhibitor of adenosine deaminase. nih.gov In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions, such as hydrogen or ionic bonds, and can dissociate from the enzyme, allowing the enzyme to regain activity. studymind.co.ukaklectures.comsustainability-directory.comnumberanalytics.com This is in contrast to irreversible inhibitors, which typically form strong covalent bonds with the enzyme, leading to permanent inactivation. studymind.co.ukaklectures.comnumberanalytics.com Studies show that this compound's binding is non-covalent, and its inhibitory effect can be overcome by increasing the substrate concentration, a characteristic of competitive inhibition. nih.govshahucollegelatur.org.in

Adenosine Deaminase Inhibition Kinetics and Specificity

The study of inhibition kinetics provides a detailed picture of how this compound interacts with adenosine deaminase and its specificity compared to other compounds and enzymes.

Comparative Studies with Deoxycoformycin

Comparative studies highlight the critical role of the stereochemistry at the 8th position of the diazepine (B8756704) ring. Deoxycoformycin (specifically the (R)-isomer, also known as pentostatin) is an exceptionally potent, tight-binding inhibitor of adenosine deaminase with a dissociation constant (Ki) of 2.5 x 10⁻¹² M. nih.govmdpi.com In stark contrast, this compound, which has a keto group at this position, is a much weaker competitive inhibitor with a Ki of 43 µM. nih.gov This represents a difference in binding affinity of approximately 1.3 x 10⁷-fold. nih.gov This dramatic change in potency is attributed to the inability of the 8-keto analogue to initiate the same induced conformational change in the enzyme that is responsible for the tight binding of (R)-deoxycoformycin. nih.gov

| Compound | Inhibition Type | Dissociation Constant (Ki) for Adenosine Deaminase |

| This compound | Competitive | 43 µM nih.gov |

| (R)-Deoxycoformycin | Tight-binding | 2.5 x 10⁻¹² M nih.gov |

Substrate Mimicry and Transition State Analogy

The high potency of inhibitors like deoxycoformycin is attributed to their function as transition-state analogs. Adenosine deaminase catalyzes the deamination of adenosine through a hydrated tetrahedral intermediate. wikipedia.org Deoxycoformycin, with its (8R)-hydroxyl group, mimics this high-energy transition state, binding to the enzyme's active site with extraordinary stability. mdpi.comnih.gov The enzyme-inhibitor complex is held together by exceptionally stable hydrogen bonds. nih.gov While this compound shares the core structure, the replacement of the hydroxyl group with a keto group significantly diminishes its ability to act as an effective transition-state analog, leading to its considerably lower binding affinity. nih.gov

Characterization of Other Purine (B94841) Metabolizing Enzyme Interactions

The specificity of an enzyme inhibitor is a crucial aspect of its molecular profile. While this compound's primary interaction is with adenosine deaminase, its effects on other enzymes in the purine metabolism pathway are also of interest. Purine metabolism involves a complex network of enzymes responsible for the synthesis, recycling (salvage), and degradation of purines. unibo.itfrontiersin.org Key enzymes in this pathway include purine nucleoside phosphorylase (PNP), hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and xanthine (B1682287) oxidase. unibo.itnovocib.com

While specific inhibitory data for this compound against a broad panel of purine metabolizing enzymes is not extensively detailed in the provided search results, the principle of high specificity is demonstrated by its analog, deoxycoformycin. The structural features that confer high-affinity binding to adenosine deaminase are very specific. nih.gov It is generally understood that minor structural changes can lead to significant losses of affinity for the target enzyme, while also making interactions with other enzymes less likely. Studies on novel multifunctional purine enzymes like FAMIN, which combines activities of adenosine deaminase, purine nucleoside phosphorylase, and others, underscore the distinct roles and structures of enzymes within this pathway. nih.gov Given the dramatic drop in affinity for ADA with the 8-oxo modification, it is unlikely that this compound would be a potent inhibitor of other purine metabolizing enzymes, though comprehensive screening data would be required for confirmation.

| Enzyme Family | General Function |

| Adenosine Deaminases (ADA) | Catalyzes the deamination of adenosine and deoxyadenosine (B7792050). |

| Purine Nucleoside Phosphorylases (PNP) | Cleaves nucleosides to the corresponding purine base and ribose-1-phosphate. unibo.it |

| Phosphoribosyltransferases (e.g., HGPRT) | Salvages purine bases by converting them back into nucleotides. novocib.com |

| Dehydrogenases (e.g., IMPDH, XDH) | Catalyzes oxidation steps in purine synthesis and catabolism. nih.gov |

Exploration of Nucleotide Salvage Pathway Enzymes

The nucleotide salvage pathway is a critical metabolic route that recycles nucleobases and nucleosides, making it a significant target for therapeutic intervention. This compound, as a nucleoside analog, is positioned to interact with the enzymes of this pathway.

One of the most well-documented targets for coformycin (B1669288) and its derivatives is adenosine deaminase (ADA) , a key enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. Research has shown that this compound, also referred to as 8-ketodeoxycoformycin, acts as a competitive inhibitor of calf intestine adenosine deaminase. nih.gov In contrast to the tight-binding inhibition observed with (R)-deoxycoformycin (pentostatin), this compound exhibits a less potent, yet significant, inhibitory effect. nih.gov

Another crucial enzyme in the purine salvage pathway is purine nucleoside phosphorylase (PNP) . This enzyme is responsible for the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. While direct kinetic data for the inhibition of PNP by this compound is not extensively detailed in the available literature, studies on related 8-substituted guanosine (B1672433) analogs provide valuable insights. For instance, 8-aminoguanosine (B66056) has been identified as an effective inhibitor of PNP. researchgate.netnih.gov The substitution at the C-8 position of the purine ring is a critical determinant of the interaction with PNP, suggesting that this compound may also modulate the activity of this enzyme. nih.gov

Table 1: Interaction of this compound and Related Compounds with Nucleotide Salvage Pathway Enzymes

| Compound | Enzyme | Organism/Tissue | Inhibition Type | Kinetic Constant (K_i) | Reference |

| This compound | Adenosine Deaminase | Calf Intestine | Competitive | 43 µM | nih.gov |

| (R)-Deoxycoformycin | Adenosine Deaminase | Calf Intestine | Tight-binding | 2.5 pM | nih.gov |

| (S)-Deoxycoformycin | Adenosine Deaminase | Calf Intestine | Competitive | 33 µM | nih.gov |

| 8-Aminoguanosine | Purine Nucleoside Phosphorylase | Human Lymphoid Cells | Effective Inhibitor | Not specified | researchgate.netnih.gov |

Modulation of Nucleoside Transport Systems

The entry of nucleosides and their analogs into cells is mediated by specific membrane proteins known as nucleoside transporters. These transporters are broadly classified into two major families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govebi.ac.uk The ability of this compound to exert intracellular effects is dependent on its transport across the cell membrane, and it may also modulate the function of these transporters.

Equilibrative Nucleoside Transporters (ENTs) , such as ENT1 and ENT2, facilitate the bidirectional transport of nucleosides down their concentration gradient. nih.govresearchgate.net These transporters are known to be inhibited by various nucleoside analogs and other small molecules. nih.govresearchgate.net For example, the tyrosine kinase inhibitor lorlatinib (B560019) has been shown to be a potent in vitro inhibitor of both ENT1 and ENT2. researchgate.net While specific studies on the direct interaction of this compound with ENT proteins are limited, its structural similarity to endogenous nucleosides suggests it is a potential substrate or inhibitor for these transporters.

Concentrative Nucleoside Transporters (CNTs) , including CNT1, CNT2, and CNT3, are sodium-dependent transporters that move nucleosides against their concentration gradient. nih.govwikipedia.org These transporters exhibit distinct substrate specificities, with CNT1 generally preferring pyrimidine (B1678525) nucleosides and CNT2 having a preference for purine nucleosides. wikipedia.org Several fused-pyrimidine ribonucleoside analogs have been identified as potent inhibitors of hCNT1. nih.gov Given that this compound is a purine analog, its interaction with CNT2 is of particular interest, although specific inhibitory constants have not been reported.

Table 2: Overview of Nucleoside Transporter Families and Potential Interaction with this compound

| Transporter Family | Members | Driving Force | Substrate Preference | Potential Interaction with this compound |

| Equilibrative Nucleoside Transporters (ENTs) | ENT1, ENT2, ENT3, ENT4 | Concentration Gradient | Broad (Purine & Pyrimidine Nucleosides) | Potential substrate or inhibitor. |

| Concentrative Nucleoside Transporters (CNTs) | CNT1, CNT2, CNT3 | Sodium Ion Gradient | CNT1: Pyrimidines, CNT2: Purines, CNT3: Broad | Potential substrate or inhibitor, particularly for CNT2. |

Structure-Activity Relationship (SAR) Elucidation

The biological activity of this compound is profoundly influenced by its three-dimensional structure. Understanding the relationship between its structural features and its interactions with enzymatic targets is crucial for the rational design of more potent and selective analogs.

Impact of Structural Modifications on Enzyme Recognition

The substitution at the 8-position of the purine ring is a key determinant of enzymatic recognition. In the case of this compound, the presence of a keto group at this position significantly alters its binding affinity for adenosine deaminase compared to its parent compound, deoxycoformycin. nih.gov The introduction of the 8-oxo group leads to a dramatic decrease in inhibitory potency, as evidenced by the micromolar K_i value of this compound (43 µM) compared to the picomolar K_i of (R)-deoxycoformycin (2.5 pM). nih.gov This suggests that the hydroxyl group at the 8-position in deoxycoformycin is critical for the tight-binding interaction with the enzyme.

Studies on other 8-substituted purine nucleosides have further highlighted the importance of this position for enzymatic activity. For instance, the recognition of oxidized purine nucleotides by the human MTH1 protein is dependent on the presence of the 7,8-dihydro-8-oxo structure. nih.gov Furthermore, research on the inhibition of purine nucleoside phosphorylase has shown that substitutions at the C-8 position of guanosine analogs influence their efficacy as substrates or inhibitors. nih.gov

Stereochemical Influences on Molecular Interaction

The stereochemistry of the diazepine ring in coformycin analogs plays a pivotal role in their interaction with adenosine deaminase. A study comparing (R)-deoxycoformycin, (S)-deoxycoformycin, and 8-ketodeoxycoformycin revealed a remarkable difference in their inhibitory potencies. nih.gov The enzyme exhibits a high degree of specificity for the (R) configuration at carbon 8, with the (R)-isomer being approximately 1.3 x 10^7-fold more potent as an inhibitor than the (S)-isomer. nih.gov

This vast difference in affinity is attributed to an induced conformational change in the enzyme that can only be initiated by the (R)-isomer. nih.gov this compound, which lacks the chiral center at the 8-position due to the keto group, and the (S)-isomer are both unable to induce this critical conformational change, resulting in their significantly weaker, competitive inhibition. nih.gov These findings underscore the stringent stereochemical requirements for high-affinity binding to adenosine deaminase.

Advanced Research Methodologies for 8 Oxodeoxycoformycin Analysis

Spectroscopic Techniques for Structural Characterization in Solution

Spectroscopic methods are fundamental in determining the molecular structure of compounds like 8-Oxodeoxycoformycin. These techniques provide detailed information about the atomic composition and connectivity within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise three-dimensional structure of molecules in solution. qd-latam.com It works by probing the magnetic properties of atomic nuclei, providing data on the chemical environment of each atom. For this compound, ¹³C NMR spectroscopy can be used to identify each carbon atom in the molecule based on its unique chemical shift. Predicted NMR data serves as a crucial reference for researchers in confirming the identity of synthesized or isolated this compound.

Table 1: Predicted ¹³C NMR Spectral Data for this compound Data obtained from a predicted spectrum in H₂O at 201 MHz. np-mrd.org

| Atom Number | Predicted Chemical Shift (ppm) |

| 2 | 149.9 |

| 4 | 150.1 |

| 5 | 116.3 |

| 6 | 156.4 |

| 8 | 158.4 |

| 1' | 92.4 |

| 2' | 41.6 |

| 3' | 75.8 |

| 4' | 89.9 |

| 5' | 64.9 |

| 7 | 52.8 |

This interactive table summarizes the predicted chemical shifts for the carbon atoms in the this compound molecule.

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely employed for the quantification and structural confirmation of metabolites. When coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), it offers exceptional specificity and sensitivity. nih.govnih.gov

In the analysis of nucleoside derivatives, such as the closely related 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), tandem mass spectrometry (MS/MS) is the gold standard. nih.govopenaccesspub.org This method involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, which provides a structural fingerprint of the analyte. nih.gov For instance, a rapid UPLC-MS/MS method was developed for the simultaneous quantification of urinary biomarkers 8-oxodG and 8-isoprostane, achieving very low limits of detection (<20 pg/mL) and excellent precision. nih.gov Such methodologies are directly applicable to the analysis of this compound, allowing for its accurate detection in complex biological samples. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Detection Methods

Chromatography is essential for separating individual components from a complex mixture, a necessary step before accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of modified nucleosides. openaccesspub.org It separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For compounds similar to this compound, like 8-oxodG, reversed-phase HPLC columns are commonly used. nih.govnih.gov

Detection is often achieved using electrochemical detection (ED) or UV absorbance. nih.govresearchgate.net HPLC with electrochemical detection, in particular, offers high sensitivity and is well-suited for detecting electroactive compounds like oxidized purines. nih.govresearchgate.net A typical HPLC-ED analysis for 8-oxodG involves a C18 column and a mobile phase containing a buffer and an organic modifier, with the detector potential optimized for the specific analyte. nih.gov For example, the retention time for 8-oxodG was found to be approximately 6.4 minutes under specific HPLC-ED conditions. nih.govresearchgate.net

Table 2: Representative HPLC-ED Parameters for Analysis of Oxidized Deoxyguanosine Based on methods for the similar compound 8-oxo-dGuo. nih.govresearchgate.net

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Buffer with organic modifier (e.g., methanol) |

| Detection Method | Electrochemical Detection (ED) |

| Optimal Potential (V) | ~0.5 V - 0.6 V |

| Retention Time (min) | ~6.4 min |

This interactive table shows typical parameters for the HPLC-ED analysis of oxidized purine (B94841) nucleosides.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov For non-volatile molecules like nucleosides, a chemical derivatization step is required to increase their volatility and thermal stability. jfda-online.comnih.gov This typically involves silylation, which converts polar functional groups (-OH, -NH) into less polar trimethylsilyl (B98337) (TMS) ethers and esters. jfda-online.com

However, the analysis of oxidized bases like 8-oxoguanine by GC-MS can be complicated by artifactual oxidation of the parent compound (guanine) during the derivatization process. nih.gov This can lead to an overestimation of the analyte's concentration. nih.gov Studies have shown that this artifactual oxidation increases with the duration of the silylation reaction. nih.gov Therefore, to obtain reliable quantitative data for compounds like this compound using GC-MS, it is often recommended to pre-purify the analyte from its non-oxidized precursors using methods like HPLC or immunoaffinity chromatography before derivatization. nih.gov

High-Performance Liquid Chromatography (HPLC)

Metabolomics Approaches for Biological System Analysis

Metabolomics involves the comprehensive analysis of the complete set of small-molecule metabolites within a biological system. upf.edu This systems-biology approach provides a functional readout of the physiological state of an organism and can reveal how biological pathways are affected by various stimuli. mdpi.comnih.gov

This compound has been identified as a metabolite in non-targeted metabolomics studies. For example, a study investigating the interaction between ectomycorrhizal fungi and soil bacteria detected this compound among the metabolites that were differentially expressed. asm.org Such studies often employ high-resolution mass spectrometry platforms, like HPLC coupled to Quadrupole Time-of-Flight (Q-TOF) MS, to identify and quantify a wide range of compounds simultaneously. mdpi.comasm.org The identification of this compound in these large-scale screening efforts highlights its presence in diverse biological systems and underscores the power of metabolomics to uncover novel biochemical relationships. asm.orgnorman-network.net

Untargeted Metabolite Profiling

Untargeted metabolomics is a powerful hypothesis-generating approach that aims to capture a broad snapshot of all measurable small molecules in a biological sample. nih.gov This technique is particularly valuable for identifying novel metabolites and understanding the global metabolic perturbations induced by a compound like this compound. While specific untargeted metabolomics studies focused solely on this compound are not extensively documented in public literature, the methodology has been widely applied to study purine metabolism and the effects of other nucleoside analogues. nih.govcreative-proteomics.commdpi.complos.orgmdpi.com

The general workflow for untargeted metabolomics involves sample preparation, followed by analysis using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). The resulting data is complex and requires advanced bioinformatic tools for feature detection, alignment, and statistical analysis to identify metabolites that are significantly altered by the introduction of the compound.

In the context of this compound, an untargeted approach could reveal:

Bi-transformation Products: Identification of previously unknown metabolites of this compound, such as hydroxylated, demethylated, or conjugated forms.

Pathway Perturbations: Changes in the levels of endogenous purine and pyrimidine (B1678525) metabolites, providing insights into the pathways affected by this compound. For instance, studies on other compounds have shown significant alterations in purine metabolism pathways. nih.govmdpi.com

The identification of these metabolic changes can provide crucial information for understanding the mechanism of action and potential biomarkers of effect for this compound.

Quantitative Analysis in Biological Matrices

Accurate quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic and pharmacodynamic studies. The primary methods employed for this purpose are high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and, more commonly, tandem mass spectrometry (LC-MS/MS).

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. mdpi.comshimadzu.comnih.govnih.gov A typical LC-MS/MS method for a compound like this compound would involve:

Sample Preparation: This often includes protein precipitation from plasma samples, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and concentrate the analyte. shimadzu.com

Chromatographic Separation: A reversed-phase HPLC or ultra-high-performance liquid chromatography (UHPLC) column is used to separate this compound from other endogenous and exogenous compounds.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment generated by collision-induced dissociation), providing a high degree of selectivity.

The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision. nih.gov

HPLC-UV can also be employed for quantification, particularly at higher concentrations. mdpi.comdiva-portal.orgresearchgate.net While generally less sensitive and selective than LC-MS/MS, it can be a cost-effective and robust alternative for certain applications. The method relies on the inherent UV absorbance of the purine ring in this compound.

The table below summarizes typical parameters for the quantitative analysis of nucleoside analogues in biological matrices.

| Parameter | LC-MS/MS | HPLC-UV |

| Sample Type | Plasma, Urine, Tissues | Urine, Plasma (at higher concentrations) |

| Sample Preparation | Protein Precipitation, SPE, LLE | Dilution, Filtration, Protein Precipitation |

| Instrumentation | UHPLC coupled to a Triple Quadrupole MS | HPLC with a UV/Vis Detector |

| Selectivity | Very High (based on m/z) | Moderate (based on retention time and UV spectrum) |

| Sensitivity | High (pg/mL to ng/mL) | Lower (µg/mL to mg/mL) |

| Internal Standard | Stable Isotope-Labeled Analogue | Structurally Similar Compound |

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structures

Understanding how this compound interacts with its target enzyme at the atomic level is fundamental to elucidating its mechanism of inhibition. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structures of protein-ligand complexes.

Enzyme-Inhibitor Co-crystal Structure Determination

X-ray crystallography provides high-resolution snapshots of molecules in their crystalline state. rcsb.orgrcsb.orgnih.govnih.gov To determine the co-crystal structure of this compound with its target enzyme (e.g., adenosine (B11128) deaminase), the following steps are typically undertaken:

Protein Expression and Purification: The target enzyme is produced in a suitable expression system and purified to a high degree of homogeneity.

Co-crystallization: The purified enzyme is mixed with an excess of this compound and subjected to a wide range of crystallization screening conditions.

X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a unique pattern of reflections.

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. An atomic model of the protein-inhibitor complex is then built into this map and refined to achieve the best possible fit with the experimental data.

The resulting structure reveals the precise binding mode of this compound in the enzyme's active site, including the key hydrogen bonds, hydrophobic interactions, and coordination with any metal cofactors. This information is invaluable for structure-based drug design and for understanding the basis of the inhibitor's potency and selectivity. While a specific crystal structure for this compound in a complex is not publicly available, numerous structures of its target, adenosine deaminase, with other inhibitors have been solved, providing a framework for understanding its potential binding. rcsb.orgrcsb.orgnih.gov

| PDB ID | Enzyme | Ligand | Resolution (Å) |

| 1NDZ | Adenosine Deaminase | FR235999 | 2.00 |

| 1QXL | Adenosine Deaminase | FR235380 | 2.25 |

Conformational Analysis of Bound States

Both X-ray crystallography and cryo-EM, often complemented by computational methods like molecular dynamics simulations, can provide insights into the conformational changes that occur upon inhibitor binding.

X-ray crystallography can capture different conformational states of an enzyme, such as an "open" and a "closed" form, which can be influenced by the type of ligand bound. nih.gov For example, studies on adenosine deaminase have shown that while substrate mimics induce a conformational change to a closed form, some non-nucleoside inhibitors stabilize an open conformation. nih.gov Analyzing the structure of the this compound-enzyme complex would reveal which conformation it stabilizes and how this relates to its inhibitory mechanism.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for studying the structure of large and flexible macromolecular complexes, often in a near-native state. nih.govbiorxiv.orgfrontiersin.orgnih.govfrontiersin.org For large enzyme complexes that are difficult to crystallize, cryo-EM can provide structural information at near-atomic resolution. The process involves flash-freezing the sample in a thin layer of vitreous ice and imaging it with an electron microscope. Computational reconstruction of thousands of particle images yields a 3D density map. Recent cryo-EM studies on DNA repair enzymes in complex with damaged nucleosides have demonstrated the ability of this technique to visualize how the enzyme flips the damaged base out of the DNA helix and into the active site. nih.gov A similar approach could be used to study the interaction of this compound with its target enzyme, particularly if it forms part of a larger complex.

Molecular dynamics (MD) simulations can complement experimental structural data by providing a dynamic view of the protein-ligand complex. A theoretical study on the binding of deoxycoformycin to adenosine deaminase used MD simulations to reveal the key residues involved in binding the sugar moiety and to understand the flexibility of the active site. nih.gov Such simulations can be used to analyze the stability of the bound conformation of this compound, the network of interactions, and the role of water molecules in the binding site.

Computational and Theoretical Investigations

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mechanisms of inhibitors to their target enzymes.

For analogs of 8-Oxodeoxycoformycin, such as deoxycoformycin and other purine (B94841) nucleoside analogs, molecular docking has been crucial in predicting their binding modes within the active sites of enzymes like adenosine (B11128) deaminase (ADA) and purine nucleoside phosphorylase (PNP). acs.orgmazums.ac.ir Studies on deoxycoformycin reveal that it binds tightly to the active site of ADA. acs.orgnih.gov The binding is characterized by specific hydrogen bonds and hydrophobic interactions. For instance, in the crystal structure of the ADA/deoxycoformycin complex, the inhibitor's sugar moiety forms critical hydrogen bonds with residues like Asp19 and His17. acs.org

Given the structural similarity, it is predicted that this compound would adopt a comparable binding orientation within the ADA active site. The key interactions would likely involve its deoxyribose sugar and the diazepine (B8756704) ring system. The 8-oxo group introduces an additional potential hydrogen bond acceptor, which could influence its specific orientation and interactions compared to deoxycoformycin. Docking studies on other purine analogs have shown that even minor substitutions can significantly alter binding affinity and mode. acs.org Therefore, the 8-oxo functional group is a critical determinant of its unique binding profile.

The interactions between an inhibitor and its target protein are a complex interplay of various forces. For coformycin (B1669288) analogs, these interactions are well-characterized through computational studies.

Key Predicted Interactions for this compound with Adenosine Deaminase (ADA):

| Interaction Type | Potential Interacting Residues in ADA | Role in Binding |

| Hydrogen Bonding | Asp19, His17, Gly184, Asp295, Asp296 | Anchoring the inhibitor within the active site. The 8-oxo group can act as a hydrogen bond acceptor. acs.orgnih.gov |

| Hydrophobic Interactions | Surrounding hydrophobic residues | Stabilization of the complex. researchgate.net |

| Coordination | Catalytic Zinc ion | A key feature for many ADA inhibitors, though the direct interaction with this compound needs confirmation. researchgate.net |

This table is predictive and based on studies of analogous compounds.

Studies on various ADA inhibitors have highlighted that non-polar contributions play a significant role in the binding affinity. researchgate.net The binding pocket of ADA is noted to be a hydrophobic pocket, suggesting that the non-polar parts of this compound would contribute significantly to the stability of the enzyme-ligand complex. researchgate.net Alanine scanning mutagenesis simulations on similar complexes have identified residues like His17, Gly184, Asp295, and Asp296 as crucial for binding. nih.gov

Prediction of Binding Modes

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the conformational changes and stability of molecules and their complexes over time.

MD simulations have been extensively used to study the stability of enzyme-inhibitor complexes, particularly for adenosine deaminase with inhibitors like coformycin and deoxycoformycin. acs.orgnih.govpnnl.gov These simulations reveal that the inhibitors remain stably bound in the active site over the simulation time, typically on the nanosecond scale. acs.orgpnnl.gov

A theoretical study on the binding of (8R)-coformycin and (8R)-deoxycoformycin to ADA using 100-picosecond MD simulations showed that the inhibitors form stable interactions. acs.orgpnnl.gov Key residues such as Asp19 and His17 were found to interact strongly with the 5'-hydroxyl group of the sugar moiety. acs.orgpnnl.gov The flexibility of residues at the entrance of the active site was also noted, which may facilitate the entry of substrates and inhibitors. acs.orgpnnl.gov

For an this compound-ADA complex, MD simulations would be expected to show stable hydrogen bonding and hydrophobic interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be a key metric to assess the stability of the complex. Binding free energy calculations, often performed as a post-processing step of MD simulations using methods like MM/PBSA or MM/GBSA, would provide a quantitative measure of the binding affinity. For other ADA inhibitors, these calculations have shown good agreement with experimental data. acs.orgresearchgate.net

Predicted Stability Metrics for this compound-ADA Complex from MD Simulations:

| Metric | Predicted Outcome | Significance |

| RMSD of Ligand | Low and stable fluctuation | Indicates the inhibitor remains in a stable binding pose. |

| RMSD of Protein Backbone | Stable fluctuation after initial equilibration | Shows the overall protein structure is not destabilized by ligand binding. |

| Key Hydrogen Bonds | High occupancy throughout the simulation | Confirms the persistence of crucial interactions predicted by docking. nih.gov |

| Binding Free Energy (ΔG_bind) | Negative value | Indicates a favorable binding process. |

This table is predictive and based on studies of analogous compounds.

Conformational Dynamics of this compound

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. mazums.ac.ir While specific quantum chemical studies on this compound are scarce, such methods are invaluable for understanding aspects like charge distribution, reaction mechanisms, and the nature of intermolecular interactions.

For instance, quantum mechanics (QM) calculations are often used to derive accurate partial atomic charges for ligands, which are then used in classical MD simulations to better represent the electrostatic interactions. acs.org In the context of enzyme inhibition, QM calculations can elucidate the mechanism of covalent bond formation if the inhibitor is a covalent inhibitor. They can also be used to study the electronic properties that make a molecule a good inhibitor, such as its ability to accept or donate electrons in key interactions.

For this compound, quantum chemical calculations could be employed to:

Determine the electrostatic potential surface to identify regions of positive and negative charge, which are crucial for intermolecular interactions.

Calculate the energies of different conformations to understand its intrinsic conformational preferences.

Model the reaction pathway if it is involved in a chemical transformation within the active site.

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict its chemical reactivity.

Electronic Structure Analysis

While specific quantum chemical calculations detailing the electronic structure of isolated this compound, such as molecular orbital analysis or detailed charge distribution, are not extensively available in public literature, its electronic characteristics are implicitly explored through its interactions within the active site of adenosine deaminase.

The potent and specific binding of this compound is largely attributed to the electronic nature of its heterocyclic base and the stereochemistry of its hydroxyl group. Molecular dynamics simulations have elucidated the key intermolecular interactions, which are fundamentally electronic in nature. These simulations reveal that specific residues within the ADA active site form strong hydrogen bonds and electrostatic interactions with the inhibitor.

A pivotal study performed molecular dynamics and free energy simulations to investigate the binding of (8R)-deoxycoformycin to adenosine deaminase. ucsd.edupnnl.govnih.govresearchgate.net The simulations highlighted the critical role of the hydroxyl group on the diazepine ring and the interactions of the sugar moiety. The stability of the enzyme-inhibitor complex is a direct consequence of the favorable electronic complementarity between the inhibitor and the protein's active site.

Key interactions identified through these computational models include:

Hydrogen Bonding: The 5'-hydroxyl group of the deoxyribose moiety of this compound forms strong interactions with Aspartate 19 and Histidine 17 of adenosine deaminase. ucsd.edupnnl.govnih.gov

Hydrophobic Interactions: The diazepine ring of the inhibitor fits into a hydrophobic pocket within the enzyme.

Coordination: The 8R-hydroxyl group of this compound coordinates with the zinc ion present in the active site of ADA, a crucial interaction for its tight binding.

The following table summarizes the key interacting residues of adenosine deaminase with this compound as identified from molecular dynamics simulations. ucsd.edupnnl.govnih.gov

| Interacting Residue in ADA | Type of Interaction with this compound |

| Aspartate 19 | Hydrogen Bond with 5'-hydroxyl group |

| Histidine 17 | Hydrogen Bond with 5'-hydroxyl group |

| Zinc Ion | Coordination with 8R-hydroxyl group |

These interactions, governed by the electronic structure of the inhibitor, collectively contribute to its high-affinity binding to adenosine deaminase.

Reactivity Predictions

Computational studies have been instrumental in predicting the reactivity of this compound, primarily in the context of its interaction with its biological target, adenosine deaminase. The predictions are not focused on its chemical reactivity in isolation but rather on how modifications to its structure might affect its binding affinity and inhibitory potency.

Molecular dynamics simulations have shown that the active site of adenosine deaminase exhibits a degree of flexibility. ucsd.edupnnl.govnih.gov This flexibility allows the enzyme to accommodate inhibitors and substrates. The simulations revealed that the 2' and 3' groups of the sugar moiety are situated near the protein-water interface and can be stabilized by either protein residues or surrounding water molecules. pnnl.govnih.gov This finding suggests that modifications at these positions could be tolerated without completely abolishing binding, offering a route for the design of new analogs with potentially altered properties.

Free energy simulations have been employed to calculate the binding free energy of this compound to adenosine deaminase. These calculations provide a quantitative prediction of its binding affinity. By comparing the calculated binding free energies of this compound and its analogs, researchers can predict the impact of chemical modifications on inhibitory activity. For instance, a comparison between (8R)-deoxycoformycin and its analog (8R)-coformycin, which differs at the 2' position of the sugar ring, was performed to understand the modest difference in their binding affinities. ucsd.edupnnl.govnih.gov

The insights from these simulations can guide the synthesis of new derivatives with improved pharmacological profiles. For example, modifications that enhance the key electronic interactions, such as strengthening the hydrogen bonds or improving the coordination with the zinc ion, are predicted to lead to even more potent inhibitors. Conversely, alterations that disrupt these critical interactions would be predicted to significantly decrease inhibitory activity.

De Novo Design and Virtual Screening of Analogs

The development of novel analogs of this compound with potentially improved therapeutic properties can be significantly accelerated using computational techniques like de novo design and virtual screening. While specific studies detailing the de novo design of this compound analogs are not widely reported, the principles of these methods are well-established and have been successfully applied to the discovery of other adenosine deaminase inhibitors. researchgate.netnih.govmdpi.comnih.gov

De Novo Design is a computational strategy that aims to build novel molecular structures from scratch, atom by atom or fragment by fragment, within the confines of a target's binding site. nih.gov For designing analogs of this compound, the high-resolution crystal structure of the adenosine deaminase-8-Oxodeoxycoformycin complex would serve as the starting point. The de novo design algorithm would then generate new chemical entities that are sterically and electronically complementary to the active site. This approach could lead to the discovery of novel scaffolds that mimic the key interactions of this compound but possess different core structures, potentially leading to improved properties such as better oral bioavailability or reduced off-target effects. Non-nucleoside inhibitors of adenosine deaminase have been successfully developed using rational de novo design. researchgate.netnih.gov

Virtual Screening is a computational technique used to search large libraries of existing chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comscielo.brnih.gov This can be done using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening (LBVS): In this approach, a known active molecule like this compound is used as a template to search for other molecules in a database with similar properties (e.g., shape, pharmacophore features). nih.gov This method is useful when the 3D structure of the target is unknown or when one wants to find compounds with similar mechanisms of action.

Structure-Based Virtual Screening (SBVS): This method utilizes the 3D structure of the target protein, in this case, adenosine deaminase. scielo.br A large library of compounds is computationally "docked" into the active site of the enzyme, and a scoring function is used to estimate the binding affinity of each compound. The top-scoring compounds are then selected for experimental testing. This approach has the potential to identify chemically diverse inhibitors that may not be structurally similar to known ligands.

The general workflow for a virtual screening campaign to discover novel analogs of this compound is outlined in the table below.

| Step | Description |

| 1. Target Preparation | Obtain and prepare the 3D structure of adenosine deaminase, often from the Protein Data Bank. |

| 2. Library Preparation | Acquire and process a large library of chemical compounds for screening. mdpi.com |

| 3. Docking | Computationally place each compound from the library into the active site of the enzyme. |

| 4. Scoring | Evaluate the potential binding affinity of each docked compound using a scoring function. |

| 5. Hit Selection | Select the top-ranked compounds based on their scores and visual inspection of their binding modes. |

| 6. Experimental Validation | Purchase or synthesize the selected hits and test their inhibitory activity against adenosine deaminase in vitro. |

These computational strategies provide a rational and efficient pathway to explore a vast chemical space for the discovery and optimization of novel analogs of this compound.

Emerging Research Directions and Future Perspectives

Exploration of Novel Enzymatic Targets

While traditionally known as an intermediate in the biosynthesis of coformycin (B1669288) and 2'-deoxycoformycin (B8070352), recent studies suggest that 8-oxodeoxycoformycin may interact with a broader range of enzymes than previously understood. nih.gov Initial research identified an NADPH-dependent reductase in Streptomyces antibioticus that specifically reduces the 8-keto group of this compound to form 2'-deoxycoformycin. nih.gov This enzyme exhibits stereospecificity, transferring the pro-S hydrogen from NADPH to produce the R configuration at the C-8 position. nih.gov

Beyond this established role, metabolomic studies have detected this compound in diverse biological contexts, such as in soils with and without ectomycorrhizal fungi, hinting at its potential involvement in various ecological and metabolic processes. nih.gov The full extent of its enzymatic interactions across different organisms and environments is still an active area of investigation. The exploration of these novel targets is crucial for uncovering the complete spectrum of its biological activity.

Biosynthetic Engineering for Analog Production

The biosynthetic pathway of coformycin and its analogs, including this compound, presents opportunities for biosynthetic engineering to generate novel compounds with potentially enhanced or different biological activities. The core structure of this compound, a deoxynucleoside, is derived from adenosine (B11128) and D-ribose. nih.gov

The key enzymatic step in the formation of 2'-deoxycoformycin from this compound is the reduction of the 8-keto group. nih.gov By manipulating the genes responsible for this and other steps in the biosynthetic cluster, researchers can aim to produce a variety of structural analogs. This could involve altering the substrate specificity of the enzymes or introducing new enzymatic activities to modify the coformycin scaffold. Such engineered analogs could serve as valuable tools for probing biological pathways and could have potential as new therapeutic agents.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the biological impact of this compound necessitates the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov Multi-omics approaches allow for a systems-level view of how this compound influences cellular processes. nih.gov For instance, by correlating the presence and concentration of this compound with changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify pathways and networks affected by the compound.

Metabolomic studies have already shown the presence of this compound in complex environmental samples, and integrating this data with the genomic potential of the microbial communities present can help to elucidate its ecological role. nih.gov The development of computational tools and platforms for multi-omics data integration is crucial for extracting meaningful biological insights from these large and complex datasets. frontiersin.orgbmbreports.org This integrated approach can help bridge the gap between the genotype and phenotype related to this compound's function. nih.gov

Development of Advanced Analytical Probes

The development of sensitive and specific analytical probes is essential for accurately detecting and quantifying this compound in various biological matrices. Techniques like fluorescence in situ hybridization (FISH) have been used to develop probes for specific chromosomal regions, demonstrating the potential for creating highly targeted molecular tools. molecular.abbott While not directly applied to this compound yet, the principles of designing specific probes can be adapted.

Future research could focus on creating fluorescently labeled analogs of this compound or developing specific antibodies that can be used as probes. These tools would enable researchers to visualize the subcellular localization of the compound and to track its interactions with cellular components in real-time. Such advanced probes would be invaluable for detailed mechanistic studies and for identifying its molecular targets with greater precision.

Unanswered Questions and Research Gaps in this compound Biology

Despite the knowledge gained, several key questions and research gaps concerning this compound remain.

Key Unanswered Questions:

What is the full spectrum of enzymatic targets of this compound beyond the known reductase in Streptomyces antibioticus? Identifying these targets is critical to understanding its complete biological function.

What is the ecological significance of this compound in different environments, such as the soil microbiome? Its presence in such environments suggests a role in intercellular signaling or microbial interactions that is yet to be defined. nih.gov

Can the biosynthetic pathway of this compound be effectively engineered to produce a diverse range of novel and biologically active analogs?

What are the precise molecular mechanisms through which this compound exerts its effects at a cellular and systemic level? A multi-omics approach will be vital to unraveling these complex interactions. nih.gov

How does this compound interact with other metabolites and signaling molecules within a biological system?

Addressing these research gaps will require a multidisciplinary approach, combining techniques from biochemistry, molecular biology, genetics, and computational biology. Further investigation into these areas will undoubtedly shed more light on the multifaceted nature of this intriguing compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.